CDK2/Cyclin A Inhibitory Potency Compared to Larger Pyrazolo[1,5-a]pyrimidine Leads
In a radiometric CDK2/cyclin A assay (pH 7.2, 2 °C), 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile displayed an IC50 of 1500 nM [1]. This places it in the typical potency range for fragment hits (>100 µM to low µM) and distinguishes it from advanced pyrazolo[1,5-a]pyrimidine leads such as compound 4k (BS-194), which achieves an IC50 of 3 nM against CDK2 [2]. The 500-fold difference defines this compound as a fragment starting point rather than a development candidate.
| Evidence Dimension | CDK2/cyclin A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1500 nM |
| Comparator Or Baseline | Compound 4k (BS-194): IC50 = 3 nM against CDK2 |
| Quantified Difference | 500-fold less potent than the lead compound 4k |
| Conditions | Radiometric assay measuring 33P incorporation into histone H1; pH 7.2, 2 °C [1]; 4k assay conditions described in Heathcote et al. J. Med. Chem. 2010 [2] |
Why This Matters
This differentiation confirms the compound is an early-stage fragment hit suitable for structure-based optimization, not a potent inhibitor, guiding procurement for fragment-growing campaigns.
- [1] BindingDB, Entry BDBM24632. IC50: 1.50E+3 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24632 View Source
- [2] Heathcote, D.A. et al. A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. J. Med. Chem. 2010, 53, 8508–8522. View Source
